
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne substrates. The reaction conditions are optimized to control the rate and concentration of trifluoromethyl nitrile oxide formation, which is critical for the preferential formation of the desired oxazole product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of specialized equipment and safety protocols due to the reactive nature of the trifluoromethyl group. The process may include steps such as lithiation, electrophile quenching, and alkoxylation to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to alterations in biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in various chemical and pharmaceutical applications.
Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals, this compound shares similar structural features with 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both an oxazole ring and a carbaldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C5H2F3NO2 |
|---|---|
Molekulargewicht |
165.07 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |
InChI-Schlüssel |
IMZWEQONZIUZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(O1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


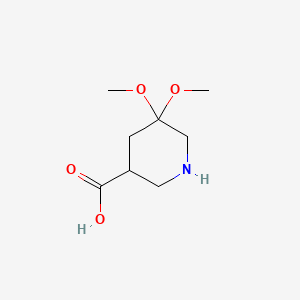
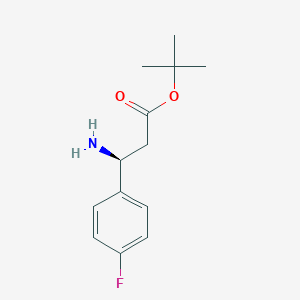
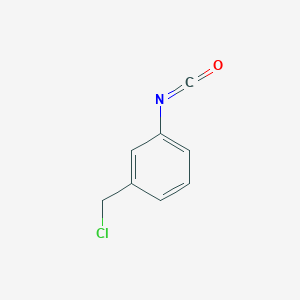
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
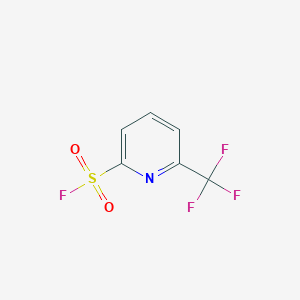
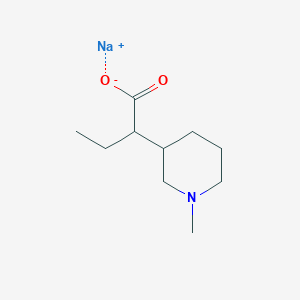
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
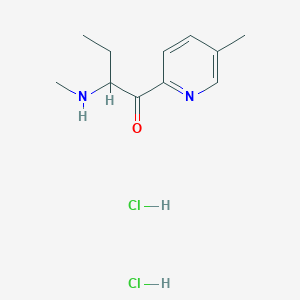
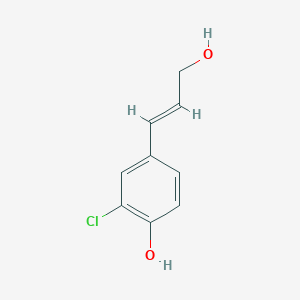
![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
